molecular formula C11H13ClN2O B11958441 1-Allyl-3-(3-chloro-4-methylphenyl)urea

1-Allyl-3-(3-chloro-4-methylphenyl)urea

Cat. No.: B11958441
M. Wt: 224.68 g/mol
InChI Key: QOKMBMQLKJXHHT-UHFFFAOYSA-N
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Description

1-Allyl-3-(3-chloro-4-methylphenyl)urea is a substituted urea derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom and a 3-chloro-4-methylphenyl moiety at the adjacent position. Urea derivatives are renowned for their diverse biological activities, including antiviral, antibacterial, and herbicidal properties. This compound’s structure allows for unique interactions with biological targets, particularly in protein binding and inhibition, as seen in its analogs .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-prop-2-enylurea

InChI

InChI=1S/C11H13ClN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H2,13,14,15)

InChI Key

QOKMBMQLKJXHHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(3-chloro-4-methylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with allyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of 1-Allyl-3-(3-chloro-4-methylphenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(3-chloro-4-methylphenyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-Allyl-3-(3-chloro-4-methylphenyl)urea is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Interactions

CAP-1 (1-(3-Chloro-4-methylphenyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea)
  • Key Differences : CAP-1 features a furan-thioether side chain instead of the allyl group.
  • Binding Mechanism : CAP-1 binds to the N-terminal domain of capsid proteins (CA-NTD), inducing conformational changes. It shares interactions with residues M66 and L69 with other inhibitors like GS-CA1 but occupies a distinct binding site .
Chlorotoluron (N’-(3-Chloro-4-methylphenyl)-N,N-dimethylurea)
  • Structural Variation : Replaces the allyl group with dimethylamine (-N(CH₃)₂).
  • Application : Herbicide targeting photosynthesis via inhibition of the D1 protein in plants.
  • Physical Properties: Higher melting point (147°C) compared to non-dimethylated analogs, likely due to increased crystallinity .
1-(3-Chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea
  • Activity : Exhibits antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae, attributed to the 4-phenylbutan-2-yl substituent enhancing membrane penetration .

Functional Analogues: Thiourea Derivatives

1-Allyl-3-(chlorobenzoyl)thioureas (e.g., 1-allyl-3-(4-chlorobenzoyl)thiourea) demonstrate potent analgesic activity, surpassing diclofenac sodium in pain inhibition. The thiourea group (-NH-CS-NH-) enhances hydrogen bonding capacity, while the para-chloro substitution maximizes activity .

Research Findings and Trends

  • Antiviral vs. Herbicidal Activity : While CAP-1 and Chlorotoluron share the 3-chloro-4-methylphenyl group, their applications diverge due to substituent-driven target specificity (viral capsid vs. plant D1 protein) .
  • Thiourea vs. Urea : Thiourea derivatives exhibit enhanced analgesic activity due to stronger hydrogen bonding, whereas urea analogs prioritize enzyme inhibition .

Biological Activity

1-Allyl-3-(3-chloro-4-methylphenyl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and comparisons with similar compounds.

PropertyValue
CAS Number 25741
Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
IUPAC Name 1-Allyl-3-(3-chloro-4-methylphenyl)urea

1-Allyl-3-(3-chloro-4-methylphenyl)urea exhibits its biological activity primarily through its interaction with specific enzymes and receptors. The compound is structurally related to thiourea derivatives, which are known for their ability to inhibit urease, an enzyme implicated in various pathological conditions such as peptic ulcers and kidney stone formation.

Urease Inhibition

Research indicates that compounds with a thiourea backbone can effectively inhibit urease activity. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide. This action helps mitigate the adverse effects associated with excessive urease activity in the body.

In Vitro Studies

In vitro studies have demonstrated that 1-Allyl-3-(3-chloro-4-methylphenyl)urea exhibits significant anti-urease activity. The compound was tested against jack bean urease (JBU), showing an IC50 value that indicates potent inhibition compared to standard thiourea derivatives.

  • Urease Inhibition Assay :
    • IC50 Value : 0.0019 ± 0.0011 µM (compared to standard thiourea IC50 = 4.7455 ± 0.0545 µM) .
    • Kinetic Analysis : Non-competitive inhibition was observed, suggesting that the compound binds to an allosteric site on the enzyme.
  • Antioxidant Activity :
    • The DPPH radical scavenging assay showed that several derivatives of thiourea exhibited good antioxidant properties, with some compounds demonstrating effectiveness comparable to Vitamin C .

Comparative Efficacy

A comparative analysis with other thiourea derivatives reveals that 1-Allyl-3-(3-chloro-4-methylphenyl)urea has superior urease inhibitory activity relative to other synthesized analogs. For instance, compounds with hydrophobic substitutions on the phenyl ring showed enhanced binding affinity and inhibitory effects.

Compound NameIC50 (µM)Mechanism of Action
Thiourea4.7455Competitive Inhibition
1-Allyl-3-(3-chloro-4-methylphenyl)urea0.0019 ± 0.0011Non-competitive Inhibition
Other Thiourea DerivativesVaries (higher than above)Variable

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